![molecular formula C18H23N3O4S B2523010 Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate CAS No. 1795303-24-0](/img/structure/B2523010.png)
Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate
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Description
Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate has shown promising anticancer activity. Researchers have investigated its effects on different cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells .
- Mechanistic studies reveal that this compound interacts with specific amino acids (Arg184 and Lys179) through hydrogen bonding, stabilizing it within the binding pocket. Its binding score suggests potential as an anticancer agent .
- Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate demonstrates significant ABTS radical scavenging activity, indicating antioxidant potential .
- While boronic acids and their esters are essential for drug design and delivery, they are marginally stable in water. Understanding the hydrolysis behavior of this compound is crucial for its practical applications .
- Given its boron content, this compound could serve as a boron carrier for NCT, a cancer treatment modality. Investigating its stability and efficacy in this context is valuable .
- Researchers explore the use of boronic acid derivatives like this compound in drug delivery. Their unique properties make them attractive candidates for targeted drug release .
- Although not explicitly mentioned in the literature, the thiophene and oxadiazole moieties suggest potential applications in photocatalysis or photothermal conversion. Further studies could explore these aspects .
Anticancer Research
Antioxidant Properties
Hydrolysis Susceptibility
Neutron Capture Therapy (NCT)
Drug Delivery Systems
Photocatalysis and Photothermal Conversion
properties
IUPAC Name |
ethyl 4-oxo-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-24-17(23)6-5-16(22)21-8-3-4-13(11-21)10-15-19-18(20-25-15)14-7-9-26-12-14/h7,9,12-13H,2-6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDNLSJJIOBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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